

# The Cyclin-Dependent Kinase 4/6 Inhibitor Palbociclib: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number 66225-41-0 provided in the query corresponds to **N-ethyl-N-methylbutan-2-amine**, a simple aliphatic amine. Based on the detailed requirements for information on signaling pathways and drug development, this guide focuses on the compound Palbociclib (CAS Number: 571190-30-2), a well-established anti-cancer therapeutic whose chemical name, 6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one, aligns with the structural complexity implied by the user's request.

### **Chemical Structure and Identification**

Palbociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its chemical structure is characterized by a pyrido[2,3-d]pyrimidin-7-one core.

Chemical Structure:

Table 1: Chemical Identification of Palbociclib



| Identifier        | Value                                                                                                     |
|-------------------|-----------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one |
| CAS Number        | 571190-30-2                                                                                               |
| Molecular Formula | C24H29N7O2                                                                                                |
| Molecular Weight  | 447.54 g/mol                                                                                              |
| Synonyms          | PD-0332991, Ibrance                                                                                       |

# **Physicochemical Properties**

Palbociclib is a yellow to orange powder. Its solubility is pH-dependent, exhibiting higher solubility in acidic conditions.

Table 2: Physicochemical Properties of Palbociclib

| Property      | Value                                                   | Reference |
|---------------|---------------------------------------------------------|-----------|
| Melting Point | 269–271 °C                                              | [1]       |
| Boiling Point | 711.5 ± 60.0 °C (Predicted)                             |           |
| Solubility    | Poorly soluble in water at neutral pH. Soluble in DMSO. |           |
| рКа           | 7.4 (piperazine nitrogen), 3.9 (pyridine nitrogen)      | _         |
| LogP          | 2.3                                                     | _         |

# Experimental Protocols Synthesis of Palbociclib

Several synthetic routes for Palbociclib have been reported. A common approach involves the coupling of a pyrido[2,3-d]pyrimidine core with a substituted aminopyridine. The following is a



generalized representation of a key synthetic step.

Experimental Workflow: Key Coupling Step in Palbociclib Synthesis



Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Palbociclib.

A representative experimental protocol for the final deprotection step is as follows:

- To a solution of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate in a suitable solvent (e.g., methanol), add concentrated hydrochloric acid.
- Heat the reaction mixture to 60-70°C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
- Cool the reaction mixture to 0-5°C to induce precipitation of the product.
- Filter the solid, wash with a cold solvent (e.g., methanol), and dry to yield Palbociclib hydrochloride.



• For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous ammonia) followed by filtration and drying.

#### **Purification**

Purification of Palbociclib is typically achieved through recrystallization. A common procedure involves dissolving the crude product in a suitable solvent system, such as acetone and water, followed by cooling to induce crystallization. The resulting crystals are then filtered, washed, and dried.

# **Analytical Methods**

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Palbociclib.

Table 3: Representative HPLC Method for Palbociclib Analysis

| Parameter      | Condition                                                                | Reference |
|----------------|--------------------------------------------------------------------------|-----------|
| Column         | Kromasil C18                                                             | [2]       |
| Mobile Phase   | 20mM Phosphate buffer (pH 5.0): Methanol: Acetonitrile (40:30:30, v/v/v) | [2]       |
| Flow Rate      | 1.0 mL/min                                                               | [2]       |
| Detection      | PDA at 260 nm                                                            | [2]       |
| Retention Time | Approximately 4.48 min                                                   | [2]       |

Experimental Protocol for HPLC Sample Preparation:

- Prepare a standard stock solution of Palbociclib by dissolving a known amount in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
- Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.



- For the analysis of bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the linear range of the method.
- Filter all solutions through a 0.45 μm filter before injection into the HPLC system.

# **Spectral Data**

The structure of Palbociclib has been confirmed by various spectroscopic techniques.

Table 4: Summary of Spectral Data for Palbociclib



| Technique                          | Key Observations                                                                                                                                                                                                                       | Reference |
|------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| <sup>1</sup> H NMR                 | Signals corresponding to the aromatic protons of the pyridopyrimidine and pyridine rings, the cyclopentyl group, the acetyl and methyl groups, and the piperazine ring are observed.                                                   | [1][3]    |
| <sup>13</sup> C NMR                | Resonances for all 24 carbon atoms are present, including the carbonyl carbons of the acetyl and lactam groups, and the aromatic and aliphatic carbons.                                                                                | [4]       |
| Mass Spectrometry (MS)             | The protonated molecule [M+H]+ is observed at m/z 448.2417.                                                                                                                                                                            | [1]       |
| Infrared (IR) Spectroscopy         | Characteristic absorption bands for N-H, C-H, C=O (amide and ketone), and C=N stretching vibrations are present.                                                                                                                       | [5]       |
| X-ray Powder Diffraction<br>(XRPD) | The crystalline nature of Palbociclib has been confirmed, with characteristic diffraction peaks reported for different polymorphic forms. For Form A, characteristic peaks are observed at 20 angles of 8.0°, 10.1°, 10.3°, and 11.5°. | [1][6][7] |

# **Mechanism of Action and Signaling Pathway**



Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[8][9][10][11] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.

In many cancer cells, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib works by binding to the ATP-binding pocket of CDK4 and CDK6, preventing them from phosphorylating the Retinoblastoma (Rb) protein.[8] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for entry into the S phase. This leads to a G1 cell cycle arrest and inhibition of tumor cell growth.

CDK4/6-Rb Signaling Pathway and the Action of Palbociclib

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.

### Conclusion

Palbociclib is a significant therapeutic agent in the treatment of certain types of breast cancer. Its well-defined chemical structure and physicochemical properties, coupled with a clear understanding of its mechanism of action, have established it as a cornerstone of targeted cancer therapy. This guide provides a comprehensive overview of the key technical aspects of Palbociclib, intended to be a valuable resource for professionals in the field of drug discovery and development. The provided experimental protocols and data summaries offer a foundation for further research and application of this important molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. X-ray powder diffraction data for Palbociclib, C24H29N7O2 | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. ijpbs.com [ijpbs.com]



- 3. Palbociclib(571190-30-2) 1H NMR spectrum [chemicalbook.com]
- 4. Palbociclib-derived multifunctional molecules for lysosomal targeting and diagnostictherapeutic integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of palbociclib form A, C24H29N7O2 | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor—Positive Advanced Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [The Cyclin-Dependent Kinase 4/6 Inhibitor Palbociclib: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15442386#cas-number-66225-41-0-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com